1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid
Overview
Description
1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazole ring with a carboxylic acid group. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of compounds, making this molecule of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
It’s worth noting that imidazole derivatives have been found to interact with a variety of targets, including nuclear receptors .
Mode of Action
Imidazole derivatives are known to exhibit a broad range of chemical and biological properties . They can interact with their targets in a variety of ways, often leading to changes in the function of the target molecule .
Biochemical Pathways
Imidazole derivatives have been found to influence a variety of biochemical pathways, often resulting in downstream effects that contribute to their biological activity .
Result of Action
Imidazole derivatives have been found to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Preparation Methods
This process can be achieved using various reagents and catalysts, such as Ir photocatalysts in visible-light-driven photoredox catalysis . The reaction conditions often require precise control of temperature, light, and reagent concentrations to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve scaling up the laboratory synthesis protocols, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs .
Chemical Reactions Analysis
1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by strong nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution . Major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid has diverse applications in scientific research:
Comparison with Similar Compounds
1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid can be compared with other trifluoromethyl-containing compounds, such as:
Sorafenib: A kinase inhibitor used in cancer therapy, which also contains a trifluoromethyl group.
Trifluoromethylphenyl isocyanate: Used in the synthesis of various pharmaceuticals and materials.
Trifluoromethyl ethers: Known for their unique properties and applications in medicinal chemistry.
The uniqueness of this compound lies in its combination of the trifluoromethyl group with the imidazole and carboxylic acid functionalities, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]imidazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)7-2-1-3-8(4-7)16-6-15-5-9(16)10(17)18/h1-6H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVSUDJDFPUENZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NC=C2C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601179208 | |
Record name | 1H-Imidazole-5-carboxylic acid, 1-[3-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601179208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1779124-23-0 | |
Record name | 1H-Imidazole-5-carboxylic acid, 1-[3-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1779124-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole-5-carboxylic acid, 1-[3-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601179208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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